molecular formula C17H13Cl2NO2 B120347 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one CAS No. 144294-77-9

1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one

Cat. No. B120347
M. Wt: 334.2 g/mol
InChI Key: RBLBHVAYTKEKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one, also known as 4'-chloroacetyl-3'-chloromethyl-2',4'-dihydro-2-phenyl-3H-spiro[indole-3,2'-[1,3]oxazol]-2-one, is a chemical compound that has been the subject of scientific research for its potential applications in medicine and pharmacology.

Mechanism Of Action

The mechanism of action of 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one is not fully understood. However, it is believed that this compound interacts with cellular proteins and enzymes, which leads to its observed biological effects. For example, the anti-inflammatory effects of this compound may be due to its ability to inhibit the production of nitric oxide, which is a pro-inflammatory molecule.

Biochemical And Physiological Effects

1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one has been shown to have several biochemical and physiological effects. These include anti-inflammatory effects, anticancer properties, and fluorescent properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one in lab experiments include its potential applications in medicine and pharmacology, as well as its fluorescent properties, which make it useful for bioimaging. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for further research on 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one. These include:
1. Further studies on the mechanism of action of this compound, in order to better understand its biological effects.
2. Studies on the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer.
3. Development of new synthetic methods for the production of this compound, in order to improve its yield and purity.
4. Studies on the potential use of this compound as a fluorescent probe for bioimaging applications.
5. Studies on the potential toxicity of this compound, in order to ensure safe handling and disposal in lab experiments.

Synthesis Methods

The synthesis of 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one involves several steps. First, 4-chloroaniline is reacted with ethyl acetoacetate to form 4-chloro-N-ethyl-3-oxobutanamide. This compound is then reacted with phosphorus pentachloride to form 4-chloro-3-ketobutanenitrile. The nitrile is then reacted with phenylhydrazine to form 4-chloro-3-phenyl-1,2-dihydropyrazole. This intermediate is then reacted with acetic anhydride to form 4-acetyl-3-phenyl-1,2-dihydropyrazole-5-carboxylic acid. Finally, this compound is reacted with thionyl chloride to form 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one.

Scientific Research Applications

1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one has been studied for its potential applications in medicine and pharmacology. One study found that this compound has anti-inflammatory effects and can inhibit the production of nitric oxide in macrophages. Another study found that this compound has anticancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe in bioimaging.

properties

CAS RN

144294-77-9

Product Name

1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one

Molecular Formula

C17H13Cl2NO2

Molecular Weight

334.2 g/mol

IUPAC Name

1-acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one

InChI

InChI=1S/C17H13Cl2NO2/c1-11(21)20-14-10-6-5-9-13(14)16(22)17(20,19)15(18)12-7-3-2-4-8-12/h2-10,15H,1H3

InChI Key

RBLBHVAYTKEKAB-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=CC=C3)Cl)Cl

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=CC=C3)Cl)Cl

synonyms

3H-Indol-3-one, 1-acetyl-2-chloro-2-(chlorophenylmethyl)-1,2-dihydro-

Origin of Product

United States

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